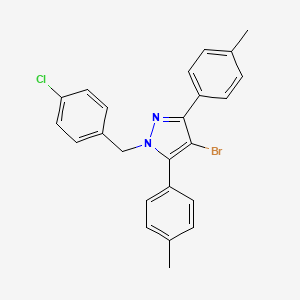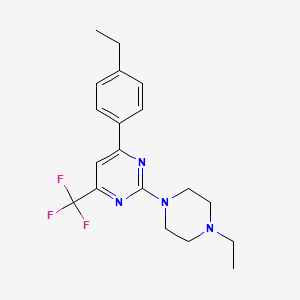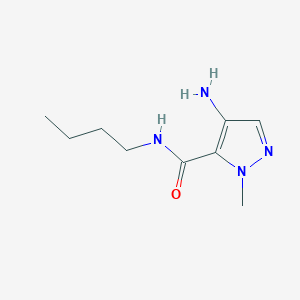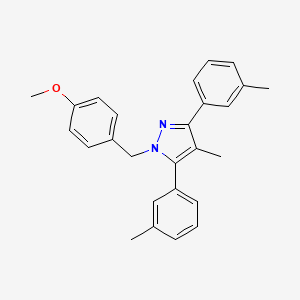![molecular formula C18H19N5OS B10913343 (7E)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B10913343.png)
(7E)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6(7H)-ONE is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a phenyl group, and a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6(7H)-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, followed by its condensation with an appropriate aldehyde to form the methylene bridge. The final step involves cyclization with a thiadiazine precursor under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the pyrazole ring.
Reduction: Reduction reactions can target the imidazo-thiadiazine ring, potentially opening the ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, acids, and bases are used depending on the specific substitution reaction.
Major Products
The major products from these reactions vary but can include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, it has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6(7H)-ONE involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it could interfere with cell division processes or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6(7H)-ONE
- 7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6(7H)-ONE
Uniqueness
The uniqueness of 7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6(7H)-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethyl-pyrazole and a methylphenyl group makes it particularly effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(7E)-7-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2,4-dihydroimidazo[2,1-b][1,3,5]thiadiazin-6-one |
InChI |
InChI=1S/C18H19N5OS/c1-12-4-6-15(7-5-12)22-10-23-17(24)16(19-18(23)25-11-22)8-14-9-21(3)20-13(14)2/h4-9H,10-11H2,1-3H3/b16-8+ |
InChI Key |
BANVTGIEJDNGHY-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CN3C(=O)/C(=C\C4=CN(N=C4C)C)/N=C3SC2 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN3C(=O)C(=CC4=CN(N=C4C)C)N=C3SC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10913271.png)
![3-(4-fluorophenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913276.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10913282.png)



![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]pyrimidine](/img/structure/B10913328.png)
![Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10913330.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxy-4-methylbenzohydrazide](/img/structure/B10913335.png)
![6-cyclopropyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913340.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10913351.png)
